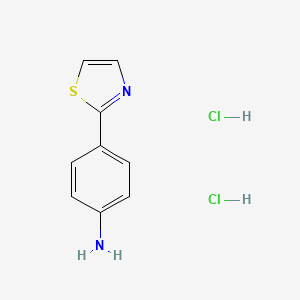![molecular formula C16H17NO3 B1521288 N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine CAS No. 1021082-05-2](/img/structure/B1521288.png)
N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine
Übersicht
Beschreibung
“N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine” is a chemical compound with the CAS Number: 1021082-05-2 . Its IUPAC name is (1E)-1-[4-(benzyloxy)-3-methoxyphenyl]ethanone oxime . It has a molecular weight of 271.32 .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties (like melting point, boiling point, solubility, etc.) are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used as a reagent to modify proteins or peptides for mass spectrometry analysis, aiding in the identification and quantification of proteins in complex biological samples .
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for the synthesis of complex molecules. Its reactivity allows for the construction of diverse chemical structures, which can be useful in developing new pharmaceuticals or materials .
Material Science
The applications in material science are centered around the development of new materials with specific properties. This compound could be used to synthesize organic molecules that form part of novel polymers or coatings with unique characteristics like enhanced durability or specific light-absorption properties .
Environmental Science
In environmental science, researchers might explore the use of this compound in the degradation of pollutants or the synthesis of environmentally friendly materials. Its chemical properties could make it suitable for creating catalysts that help in breaking down toxic substances .
Biochemistry
Biochemists may investigate the role of this compound in biological systems, such as its potential effects on enzyme activity or metabolic pathways. It could be used to study the biochemical processes within cells or to develop biochemical assays .
Pharmacology
Pharmacological research could involve this compound in the design of new drugs. Its structure might interact with biological targets, leading to the development of new therapeutic agents for treating diseases. Researchers would examine its efficacy, safety, and mechanism of action within the body .
Agriculture
While specific applications in agriculture are not directly mentioned, compounds like this one could be used to synthesize new pesticides or herbicides. Its chemical structure could be modified to target specific pests or weeds without harming crops or the environment .
Chemical Education
Lastly, this compound can be used as a teaching tool in chemical education to demonstrate various chemical reactions and synthesis techniques. It provides a practical example for students to understand the complexities of chemical reactivity and the synthesis of organic compounds .
Safety and Hazards
Eigenschaften
IUPAC Name |
(NE)-N-[1-(3-methoxy-4-phenylmethoxyphenyl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-12(17-18)14-8-9-15(16(10-14)19-2)20-11-13-6-4-3-5-7-13/h3-10,18H,11H2,1-2H3/b17-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPQDPRNUDZTVRI-SFQUDFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



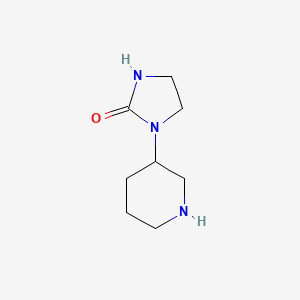
![Tert-butyl 1-cyano-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1521207.png)
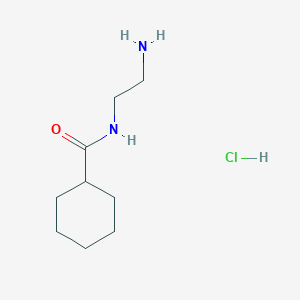

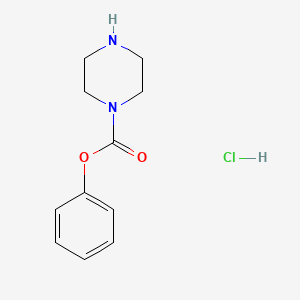
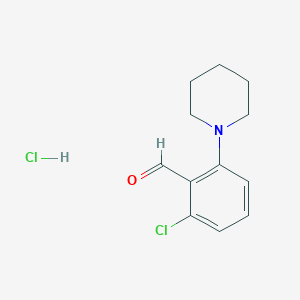

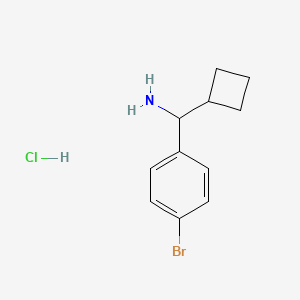
![Tert-butyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate](/img/structure/B1521217.png)
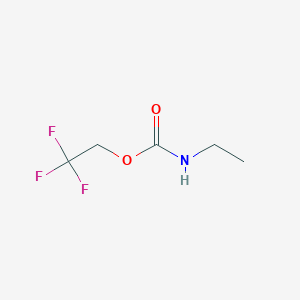
![3-[(Benzylamino)methyl]benzamide hydrochloride](/img/structure/B1521221.png)
